molecular formula C14H20ClNO2 B11827011 tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate

tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate

Cat. No.: B11827011
M. Wt: 269.77 g/mol
InChI Key: OFCDPGFTYDVHTP-LBPRGKRZSA-N
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Description

tert-Butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate: is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-(1-chloro-3-phenylpropan-2-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. This interaction can be reversible or irreversible, depending on the nature of the enzyme and the binding affinity of the compound .

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-chloro-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1

InChI Key

OFCDPGFTYDVHTP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CCl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CCl

Origin of Product

United States

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